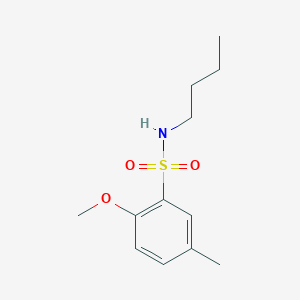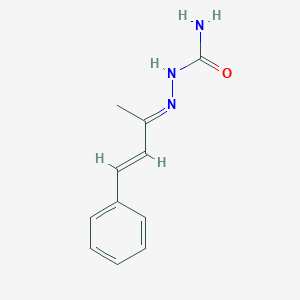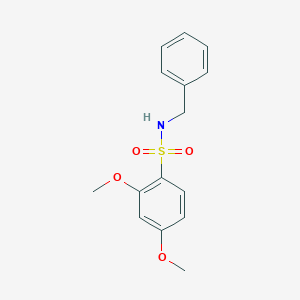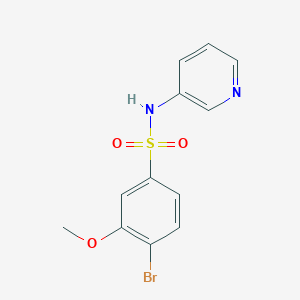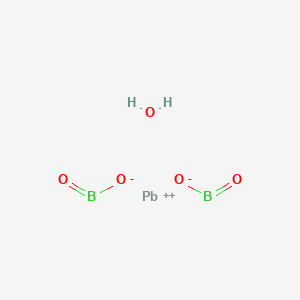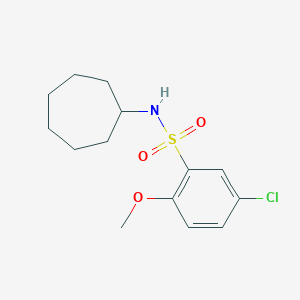
5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic applications. This sulfonamide derivative is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Mecanismo De Acción
5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide selectively inhibits COX-2, an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins. Prostaglandins are signaling molecules that play a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus suppresses the inflammatory response. Unlike traditional NSAIDs, which also inhibit COX-1, this compound does not interfere with the normal physiological functions of COX-1, such as maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been reported to have neuroprotective effects in animal models of Alzheimer's disease, possibly by reducing inflammation and oxidative stress in the brain. However, the long-term effects of this compound on the human body are still unclear, and further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide has several advantages as a research tool. It is a highly selective COX-2 inhibitor, which allows researchers to study the specific role of COX-2 in various biological processes. It is also readily available and has a relatively low cost compared to other COX-2 inhibitors. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may affect its efficacy in certain experiments. It also has some off-target effects, such as inhibiting the activity of other enzymes besides COX-2.
Direcciones Futuras
5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide has opened up new avenues for research into the role of COX-2 in various biological processes. Future research could focus on developing more potent and selective COX-2 inhibitors with fewer off-target effects. In addition, researchers could investigate the potential therapeutic applications of COX-2 inhibitors in the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Finally, more studies are needed to fully understand the long-term effects of COX-2 inhibition on the human body.
Métodos De Síntesis
5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide can be synthesized by a multi-step process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base, followed by the reaction of the resulting intermediate with sodium hydride and 2-(dimethylamino)ethyl chloride. The final product is obtained by reacting the intermediate with sodium hydroxide. This method has been optimized for high yield and purity, making this compound readily available for scientific research.
Aplicaciones Científicas De Investigación
5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide has been used extensively in scientific research to study the role of COX-2 in various biological processes. It has been shown to have potential therapeutic applications in the treatment of inflammation-related diseases such as arthritis, cancer, and Alzheimer's disease. This compound has also been used to investigate the molecular mechanisms underlying the anti-inflammatory effects of COX-2 inhibitors.
Propiedades
Fórmula molecular |
C14H20ClNO3S |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO3S/c1-19-13-9-8-11(15)10-14(13)20(17,18)16-12-6-4-2-3-5-7-12/h8-10,12,16H,2-7H2,1H3 |
Clave InChI |
IISRCMGYVXORMQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)

![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)

